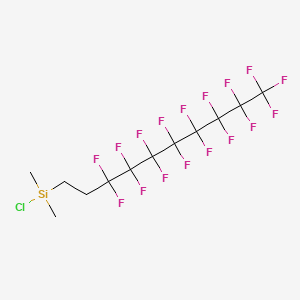

1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane

概要

説明

1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane is a fluorinated organosilicon compound. It is known for its unique properties, including high thermal stability, chemical inertness, and hydrophobicity. These characteristics make it valuable in various industrial and scientific applications, particularly in surface modification and coatings.

準備方法

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane can be synthesized through the reaction of 1H,1H,2H,2H-perfluorodecanol with chlorodimethylsilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process includes purification steps such as distillation to remove any impurities.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorosilane group (-SiCl) in FDMS undergoes nucleophilic substitution reactions with various substrates, forming stable covalent bonds. Key reaction types include:

Surface Grafting Mechanisms

FDMS forms self-assembled monolayers (SAMs) on hydroxyl-rich substrates (e.g., silicon, glass) through hydrolysis and condensation:

-

Initial Hydrolysis :

This step is moisture-sensitive and proceeds rapidly under ambient conditions . -

Condensation :

The reaction creates a covalent Si-O-Si bond, enabling durable hydrophobic coatings .

Gradient Formation via Controlled Evaporation

Experimental studies demonstrate FDMS’s ability to form molecular gradients on silicon wafers when mixed with paraffin oil (PO):

This method enables spatially controlled surface functionalization for microfluidic devices and biosensors .

Stability and Reactivity Considerations

科学的研究の応用

Chemical Properties and Mechanism of Action

1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane exhibits a strong affinity for surfaces due to its chlorosilane group, which allows it to form stable covalent bonds with hydroxyl groups on substrates. This interaction results in the formation of self-assembled monolayers (SAMs) that significantly alter the surface characteristics of materials. The perfluorodecyl groups impart hydrophobic properties, making treated surfaces resistant to water and other polar solvents.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

- Surface Modification : It is widely used in the synthesis of superhydrophobic and oleophobic surfaces. The compound's ability to create low-energy surfaces makes it ideal for applications in coatings and adhesives.

- Nanoparticle Functionalization : Enhances the surface properties of nanoparticles, improving their stability and functionality in various chemical reactions.

Biology

- Biocompatibility : Utilized in modifying biological surfaces to prevent biofouling. This is particularly important in environments where microbial adhesion can lead to contamination and infection.

- Cell Culture : The hydrophobic surfaces created by this compound can influence cell adhesion and proliferation, making it useful in tissue engineering and cellular studies .

Medicine

- Medical Devices : Applied in the development of coatings for medical devices and implants. The hydrophobic nature helps reduce the risk of bacterial adhesion and enhances resistance to biological fluids.

- Drug Delivery Systems : Its surface modification capabilities are leveraged in designing drug delivery systems that require specific interactions with biological tissues .

Industry

- Anti-Corrosive Coatings : Employed in producing coatings that protect materials from corrosion by creating a barrier against moisture and other corrosive agents.

- Microelectromechanical Systems (MEMS) : The compound is used to coat movable microparts within MEMS to reduce friction and prevent stickiness during operation .

Case Study 1: Surface Modification for Biomedical Applications

A study investigated the effects of this compound on cardiac myocytes cultured on modified surfaces. The results indicated that the hydrophobic surface significantly influenced cell morphology and function by altering calcium dynamics within the cells. This highlights the compound's potential in biomedical research for developing surfaces that mimic natural tissue environments .

Case Study 2: Anti-Fouling Coatings

Another research focused on the application of this silane compound in creating anti-fouling coatings for marine environments. The treated surfaces showed a marked reduction in biofilm formation compared to untreated controls. This demonstrates its effectiveness in preventing microbial adhesion in aquatic settings .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Chemistry | Surface modification | Enhanced hydrophobicity |

| Biology | Cell culture substrates | Improved biocompatibility |

| Medicine | Coatings for implants | Reduced infection risk |

| Industry | Anti-corrosive coatings | Protection against environmental damage |

| Microelectromechanical Systems | Coating movable parts | Reduced friction |

作用機序

The mechanism of action of 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane involves the formation of a covalent bond between the silicon atom and the surface hydroxyl groups. This reaction results in the formation of a stable siloxane bond, which imparts hydrophobic and oleophobic properties to the surface. The fluorinated alkyl chain further enhances these properties by reducing surface energy and preventing the adhesion of water and oil-based substances.

類似化合物との比較

- 1H,1H,2H,2H-Perfluorodecyltriethoxysilane

- 1H,1H,2H,2H-Perfluorodecyltrichlorosilane

- 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane

Comparison: 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane is unique due to its dimethylchlorosilane group, which provides a balance between reactivity and stability. In contrast, compounds like 1H,1H,2H,2H-Perfluorodecyltriethoxysilane and 1H,1H,2H,2H-Perfluorodecyltrichlorosilane have multiple ethoxy or chloro groups, which can lead to higher reactivity but may require more stringent handling conditions. The trimethoxysilane variant offers similar properties but with different reactivity profiles due to the presence of methoxy groups.

生物活性

1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane (FDMS) is a silane compound that has garnered attention for its unique properties and potential applications in various fields, including materials science and biology. This article explores the biological activity of FDMS, focusing on its interactions with biological systems, surface modifications, and implications for biocompatibility.

FDMS is characterized by a perfluorinated alkyl chain that imparts hydrophobic properties. Its chemical structure can be represented as follows:

This structure allows FDMS to modify surfaces effectively, resulting in significant changes in wettability and chemical reactivity.

Biological Activity Overview

Research indicates that FDMS exhibits notable biological activities, particularly in the context of surface modification for biocompatibility. The following sections summarize key findings related to its biological effects.

Surface Modification and Biocompatibility

- Hydrophobicity and Surface Properties : FDMS is utilized to create hydrophobic surfaces which can influence cell adhesion and behavior. Studies have shown that surfaces modified with FDMS can lead to reduced protein adsorption and altered cell attachment dynamics compared to untreated surfaces .

- Cell Interaction Studies : In vitro studies have demonstrated that cells grown on FDMS-modified surfaces exhibit different calcium dynamics compared to those on standard substrates. This suggests that FDMS may influence cellular signaling pathways and mechanical properties .

- Nanobubble Formation : Research has indicated that FDMS substrates can support the formation of nanobubbles when exposed to certain liquids. These nanobubbles may play a role in enhancing mass transfer during biochemical reactions or drug delivery applications .

Case Studies

Mechanistic Insights

The biological activity of FDMS can be attributed to its surface chemistry. The presence of fluorine atoms enhances the acidity of surface hydroxyl groups, facilitating interactions with various biological molecules. This property has been exploited in mass spectrometry techniques where FDMS-modified surfaces improve the analysis of complex biological samples .

Safety and Toxicological Considerations

While FDMS shows promise in various applications, safety assessments are critical. Exposure to chlorosilanes can cause respiratory irritation and other health issues if not handled properly. Long-term exposure studies are necessary to fully understand the chronic effects of FDMS on human health and the environment .

特性

IUPAC Name |

chloro-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF17Si/c1-31(2,13)4-3-5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)30/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCJWHBMXWOYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2Si(CH3)2Cl, C12H10ClF17Si | |

| Record name | Silane, chloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)dimethyl- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225601 | |

| Record name | 2-(Perfluorooctyl)ethyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74612-30-9 | |

| Record name | 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074612309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Perfluorooctyl)ethyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorooctylethyldimethylchlorosilane;Perfluorooctylethyldimethylchlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。